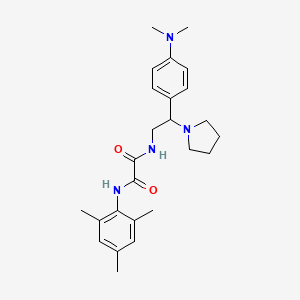

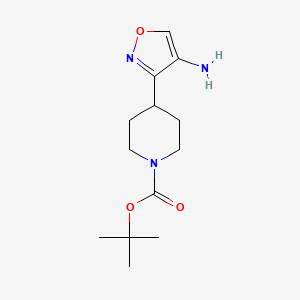

![molecular formula C22H21N3OS3 B2492790 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 953965-44-1](/img/structure/B2492790.png)

2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar thiazole and benzothiazole derivatives typically involves condensation reactions, starting from specific thione derivatives and chloroacetamide compounds. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds (Duran & Demirayak, 2012). This method is indicative of the types of reactions and starting materials used in the synthesis of complex acetamide derivatives.

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically conducted using techniques such as IR, 1H NMR, and mass spectroscopy. For example, the structure of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives was confirmed using these methods, providing insights into the molecular geometry and electronic structure of such compounds (Yu et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties of thiazole and benzothiazole derivatives can be complex, involving various types of chemical interactions. For example, the pKa determination study of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives by Duran and Canbaz (2013) offers insights into the acidity constants of these compounds, highlighting the reactivity of different functional groups present in the molecule (Duran & Canbaz, 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. For instance, Ahmad et al. (2012) detailed the crystal structure of a related compound, providing valuable information on molecular conformation and packing in the solid state (Ahmad et al., 2012).

Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activities

- Researchers have synthesized various derivatives of 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide and investigated their anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against different human tumor cell lines, finding reasonable anticancer activity in some compounds, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Photophysical Properties

- Balijapalli et al. (2017) explored the photophysical properties of hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, showing how water acts as a bridge in forming hydrogen bonds in these molecules (Balijapalli et al., 2017).

Antimicrobial Effects

- The antimicrobial activities of thiazole derivatives have been studied. Cankilic and Yurttaş (2017) synthesized several acetamide derivatives and tested their antimicrobial effects against various pathogenic microorganisms, demonstrating considerable effectiveness (Cankilic & Yurttaş, 2017).

Antioxidant and Antimicrobial Activities

- Synthesis and characterization of novel thiazole derivatives have shown promising results in both antioxidant and antimicrobial activities. For example, a study by Saravanan et al. (2010) synthesized novel thiazoles and tested them for antimicrobial and antioxidant properties, finding significant activities in these areas (Saravanan et al., 2010).

Anticonvulsant Agents

- Liu et al. (2016) designed and synthesized benzothiazole derivatives for evaluation as anticonvulsant agents. Their study found that some compounds showed potent activity and lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).

Anti-Diabetic Agents

- Abbasi et al. (2020) synthesized a series of S-substituted acetamide derivatives and evaluated them for anti-diabetic potential, demonstrating significant inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).

Wirkmechanismus

Biochemical Pathways

Compounds containing thiazole and benzothiazole groups have been found to interact with various biochemical pathways, including those involved in cell viability and redox potential .

Result of Action

Compounds with similar structures have been found to affect cell viability as a function of redox potential .

Eigenschaften

IUPAC Name |

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS3/c1-13-7-8-14(2)16(9-13)11-27-22-23-17(12-28-22)10-19(26)24-21-25-20-15(3)5-4-6-18(20)29-21/h4-9,12H,10-11H2,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJTGWZFGRHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(C=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

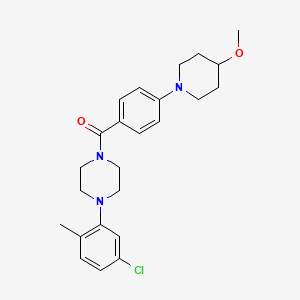

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

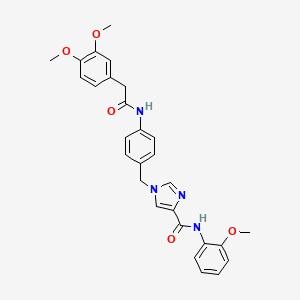

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

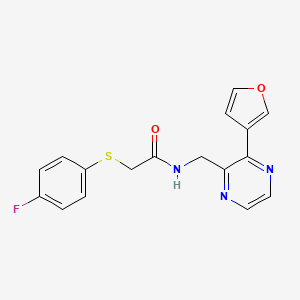

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)